Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a bromophenyl group.
Preparation Methods
The synthesis of Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions.
Attachment of the bromophenyl group: This can be done through substitution reactions using brominated aromatic compounds.
Esterification: The carboxylate group is introduced through esterification reactions.
Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt form.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group and bromophenyl group play crucial roles in binding to these targets, which may include enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride can be compared with similar compounds such as:
Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate: This compound has a tert-butoxycarbonyl group instead of a bromophenyl group.
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate: This compound lacks the bromine atom on the phenyl ring.
The uniqueness of Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activity. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, receptor interaction, and cytotoxicity against cancer cell lines.
Chemical Structure and Properties
- Molecular Formula : C13H17BrClNO2
- Molecular Weight : 334.63 g/mol
- CAS Number : 1162172-78-2
The compound features a cyclopentane ring, an amino group, and a bromophenyl substituent, which may contribute to its biological interactions and pharmacological potential .
Research indicates that Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride functions primarily as an enzyme inhibitor and receptor ligand . The amino group facilitates interactions with various biological targets, potentially modulating key biochemical pathways. The unique structure enhances selective binding affinities, making it a candidate for further pharmacological studies.
Interaction with Biological Targets
The compound's interactions with specific molecular targets have been highlighted in various studies:
- Enzyme Inhibition : The presence of the amino group allows for effective binding to active sites of enzymes, potentially inhibiting their function.
- Receptor Binding : The bromophenyl group enhances the compound's ability to bind to certain receptors, influencing signaling pathways critical for cellular responses.
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted to assess the compound's effectiveness against cancer cell lines. The following table summarizes findings from relevant studies:
In these studies, Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride demonstrated significant cytotoxic activity, particularly against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related analogs:
- In Vitro Studies : A study reported that derivatives similar to Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate exhibited varying degrees of cytotoxicity against different cancer cell lines. Notably, compounds with bromophenyl groups showed enhanced activity compared to others lacking this feature .
- Structure-Activity Relationship (SAR) : Research on structurally related compounds has indicated that variations in substituents can significantly affect biological activity. For instance, analogs with different stereochemistry or additional functional groups were assessed for their binding affinities and inhibitory effects on target enzymes .
- Pharmacokinetic Considerations : The compound adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability characteristics. This aspect is critical for its development as a therapeutic agent .
Properties
Molecular Formula |
C13H17BrClNO2 |
---|---|
Molecular Weight |
334.63 g/mol |
IUPAC Name |
methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13-;/m1./s1 |
InChI Key |
DXLOKEVVKYIAPJ-HTMVYDOJSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CC[C@H](C1)C2=CC=C(C=C2)Br)N.Cl |
Canonical SMILES |
COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.